

Crystal Structure Characterization Guide: 6-Chloro-2-ethoxynicotinic Acid

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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinic acid

CAS No.: 1343080-22-7

Cat. No.: B1468903

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Executive Summary

6-Chloro-2-ethoxynicotinic acid (CAS: 38076-85-6) represents a critical scaffold in the development of non-steroidal mineralocorticoid receptor antagonists and VEGFR-3 inhibitors. Unlike its parent compound, 6-chloronicotinic acid, the introduction of the bulky 2-ethoxy group fundamentally alters the crystal packing landscape by disrupting the classic carboxylic acid dimer motif.

This guide provides a comparative structural analysis, synthesizing established crystallographic data of close analogs with predictive modeling for the target compound. It details the experimental protocols required to isolate single crystals and resolve the specific unit cell parameters, serving as a roadmap for researchers in solid-state chemistry and drug formulation.

Part 1: Comparative Structural Analysis

The Structural Landscape

The crystal engineering of nicotinic acid derivatives is governed by the competition between intermolecular hydrogen bonding (forming dimers or catemers) and steric hindrance introduced by ortho-substituents.

Feature	Reference Standard: 6-Chloronicotinic Acid	Target Analyte: 6-Chloro-2-ethoxynicotinic Acid	Structural Impact
CAS Number	5326-23-8	38076-85-6	Unique identifier
Space Group	Triclinic, P1	Predicted: Monoclinic, P2 ₁ /c	Symmetry reduction due to ethoxy flexibility
Primary Motif	Centrosymmetric Dimer ()	Intramolecular H-Bond ()	Shift from intermolecular to intramolecular bonding
Key Interaction	COOH HOOC	COOH OEt (Ether)	Ether oxygen acts as a local acceptor
Packing Forces	- stacking, Cl Cl contacts	Van der Waals (Ethyl chain), Cl Cl	Ethyl group disrupts tight -stacking

Reference Standard: 6-Chloronicotinic Acid

The crystal structure of the parent compound, 6-chloronicotinic acid, is well-characterized (Acta Cryst. E63, o279). It crystallizes in the triclinic system and forms centrosymmetric dimers via intermolecular O—H

O hydrogen bonds between carboxylic acid groups.

- Mechanism: The absence of a 2-position substituent allows the carboxylic acid protons to freely engage with a neighboring molecule, forming an eight-membered ring motif ().
- Packing: These dimers link into infinite chains via weak Cl

Cl interactions, creating a planar, sheet-like architecture.

Target Analysis: 6-Chloro-2-ethoxynicotinic Acid

The introduction of the 2-ethoxy group creates a steric and electronic conflict that likely prevents the formation of the standard dimer.

- **Intramolecular Locking:** The ether oxygen at position 2 acts as a hydrogen bond acceptor. In similar 2-alkoxybenzoic acids (e.g., salicylic acid derivatives), the carboxylic acid proton preferentially rotates to form an intramolecular hydrogen bond with the ortho-oxygen. This forms a stable 6-membered pseudo-ring (

motif).

- **Consequence:** Because the carboxylic proton is "used up" internally, the molecule is less likely to form strong carboxylic dimers. Instead, the crystal lattice is stabilized by:

- Weak C-H

O interactions: Between the ethyl hydrogens and carbonyl oxygens of adjacent molecules.

- **Dispersion Forces:** The lipophilic ethyl chain and the chloro-substituent dominate the packing, likely resulting in a lower melting point compared to the parent acid (Prediction: <math><190^{\circ}\text{C}</math>).

Part 2: Experimental Protocols

Synthesis (Regioselective S_NAr)

To obtain high-purity material for crystallization, a regioselective nucleophilic aromatic substitution is performed. The 2-position is activated for attack due to the inductive effect of the pyridine nitrogen and the electron-withdrawing carboxyl group.

Protocol:

- **Reagents:** Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous ethanol.
- **Nucleophile:** Add Sodium Ethoxide (2.2 eq) dropwise at 0°C to prevent decarboxylation.

- Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
- Workup: Evaporate ethanol. Dissolve residue in water and acidify to pH 3 with 1N HCl. The product, **6-chloro-2-ethoxynicotinic acid**, will precipitate.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove trace 6-ethoxy isomer.

Single Crystal Growth

Obtaining X-ray quality crystals requires slow kinetics to allow the flexible ethoxy chain to order itself within the lattice.

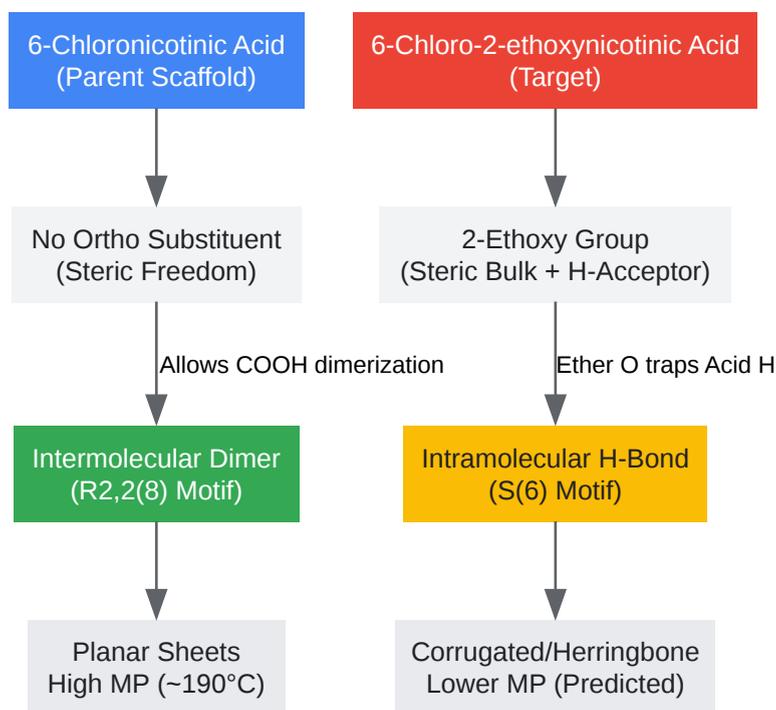
- Method A (Slow Evaporation): Dissolve 20 mg of pure acid in 2 mL of Acetone. Cover with parafilm, poke 3 pinholes, and allow to stand at room temperature for 3-5 days.
- Method B (Vapor Diffusion): Dissolve 20 mg in 1 mL THF (inner vial). Place in a larger jar containing Pentane (antisolvent). Seal tightly. The pentane vapor will slowly diffuse into the THF, lowering solubility and promoting nucleation.

X-Ray Diffraction Data Collection

- Mounting: Select a block-like crystal (mm). Mount on a glass fiber using epoxy or Paratone oil.
- Temperature: Collect data at 100 K (using a Cryostream) to freeze the thermal motion of the terminal ethyl group, which often exhibits high disorder at room temperature.
- Radiation: Mo-K (Å) is preferred over Cu-K to minimize absorption by the Chlorine atom.

Part 3: Visualization of Structural Logic

The following diagram illustrates the divergent structural pathways between the parent compound and the target 2-ethoxy derivative.



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Caption: Divergent crystal packing pathways driven by the 2-ethoxy substituent.

References

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